molecular formula C19H23FN2O3S B5313799 4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide

4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide

Cat. No. B5313799
M. Wt: 378.5 g/mol
InChI Key: KIZGQGCDEZFFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. This protein plays a crucial role in preventing apoptosis, or programmed cell death, in cancer cells. Venetoclax has shown promising results in treating various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Mechanism of Action

Venetoclax selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action makes Venetoclax a highly specific and targeted therapy, with minimal off-target effects.
Biochemical and Physiological Effects:
Venetoclax has shown to induce apoptosis in cancer cells, leading to tumor regression and improved survival rates. It has also been shown to reduce the size of lymph nodes and spleen in patients with CLL. However, it may also cause adverse effects such as neutropenia, thrombocytopenia, and gastrointestinal disturbances.

Advantages and Limitations for Lab Experiments

Venetoclax is a highly specific and targeted therapy, making it a valuable tool for studying the role of BCL-2 protein in cancer cells. However, its high cost and limited availability may pose challenges for researchers.

Future Directions

1. Combination therapy: Venetoclax has shown promising results in combination with other therapies, such as rituximab and azacitidine. Future studies could explore the potential of combination therapy in treating various hematologic malignancies.
2. Biomarkers: Identifying biomarkers that predict response to Venetoclax could help tailor treatment to individual patients and improve outcomes.
3. Resistance mechanisms: Understanding the mechanisms of resistance to Venetoclax could help develop strategies to overcome resistance and improve treatment efficacy.
4. Solid tumors: Venetoclax has shown limited efficacy in solid tumors. Future studies could explore the potential of Venetoclax in treating solid tumors, either alone or in combination with other therapies.

Synthesis Methods

The synthesis of Venetoclax involves a series of chemical reactions, starting with the reaction of 4-chloro-N-methylbenzenesulfonamide with 2-(3-fluorobenzyl)-4-morpholinylmethylamine. This intermediate product is then subjected to further reactions to yield the final product, Venetoclax.

Scientific Research Applications

Venetoclax has been extensively studied in preclinical and clinical trials, demonstrating its efficacy in treating various hematologic malignancies. In 2016, the US Food and Drug Administration (FDA) approved Venetoclax for the treatment of CLL with 17p deletion, a genetic mutation associated with poor prognosis. It has also been approved for the treatment of relapsed or refractory CLL and AML.

properties

IUPAC Name

4-[[2-[(3-fluorophenyl)methyl]morpholin-4-yl]methyl]-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-21-26(23,24)19-7-5-15(6-8-19)13-22-9-10-25-18(14-22)12-16-3-2-4-17(20)11-16/h2-8,11,18,21H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZGQGCDEZFFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CN2CCOC(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.